molecular formula C8H3BrN4O2 B13904558 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

Cat. No.: B13904558
M. Wt: 267.04 g/mol
InChI Key: UJOOUMBCLYWFLK-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile can be compared with other imidazo[1,2-A]pyridine derivatives, such as:

  • 5-Chloro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
  • 5-Fluoro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
  • 5-Iodo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile

These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific bromine and nitro substituents, which confer distinct properties and applications .

Properties

Molecular Formula

C8H3BrN4O2

Molecular Weight

267.04 g/mol

IUPAC Name

5-bromo-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile

InChI

InChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H

InChI Key

UJOOUMBCLYWFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N

Origin of Product

United States

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